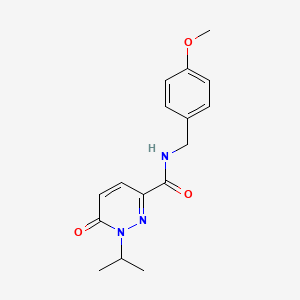
4-Phenyloxolane-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Phenyloxolane-3-carboxylic acid is a chemical compound with the molecular formula C11H12O3 . It has a molecular weight of 192.21 .
Molecular Structure Analysis
The IUPAC name for this compound is 4-phenyltetrahydrofuran-3-carboxylic acid . The InChI code for this compound is 1S/C11H12O3/c12-11(13)10-7-14-6-9(10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13) .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available resources, carboxylic acids in general can undergo a variety of reactions. For instance, they can be converted into acid chlorides, anhydrides, and esters . They can also react with bases to form ionic salts .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .科学的研究の応用
Luminescence Sensing and Magnetism
- Ether-bridged aromatic carboxylic acids, such as 2-(2-carboxyphenoxy)terephthalic acid, have been utilized as building blocks in the synthesis of coordination compounds, displaying structural diversity and applications in luminescence sensing and magnetism. These compounds exhibit potential for detecting metal ions in aqueous solutions through luminescence quenching effects (Gu et al., 2017).
Renewable Building Blocks for Polymer Synthesis
- Phloretic acid, a phenolic compound derived from hydrogenation of p-coumaric acid, serves as a renewable alternative to phenol in the synthesis of benzoxazine monomers. This approach enhances the reactivity of molecules bearing –OH groups towards benzoxazine ring formation, offering a pathway towards sustainable polymer chemistry (Trejo-Machin et al., 2017).
Dielectric and Optical Anisotropy in Liquid Crystals
- The introduction of 1,3-dioxolane as a terminal group in liquid crystals, derived from 4-alkylcyclohexanecarboxylic acids, significantly enhances the positive dielectric anisotropy and birefringence. This modification improves the performance of liquid crystals in displays and optical devices, indicating the importance of chemical structure in the design of advanced materials (Chen et al., 2015).
Antifungal and Antibacterial Activities
- Amide derivatives of 1,3-dioxolane have been synthesized and tested for their antifungal and antibacterial activities. These studies highlight the potential of 4-Phenyloxolane-3-carboxylic acid derivatives in the development of new antimicrobial agents (Begum et al., 2019).
Catalysis and Amidation Reactions
- Certain carboxylic acid derivatives, such as 2,4-bis(trifluoromethyl)phenylboronic acid, have been identified as effective catalysts for dehydrative amidation between carboxylic acids and amines, illustrating the role of ortho-substituents in catalytic efficiency. This research provides insights into the design of catalysts for synthetic organic chemistry (Wang et al., 2018).
Safety and Hazards
将来の方向性
While specific future directions for 4-Phenyloxolane-3-carboxylic acid are not detailed in the available resources, research in the field of carboxylic acid derivatives is ongoing. For instance, the catalytic reduction of carboxylic acid derivatives has witnessed rapid development in recent years . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts .
特性
IUPAC Name |
4-phenyloxolane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-11(13)10-7-14-6-9(10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOOGZAGKZOJQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)C(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1785593-60-3 |
Source


|
| Record name | 4-phenyloxolane-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


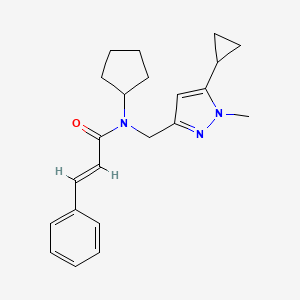
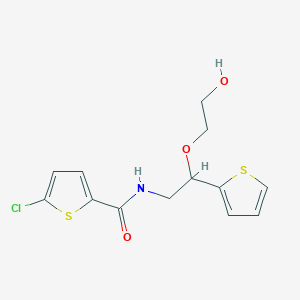
![N-(2,5-dimethylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2743315.png)
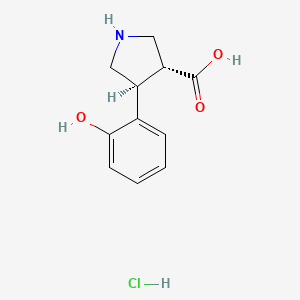
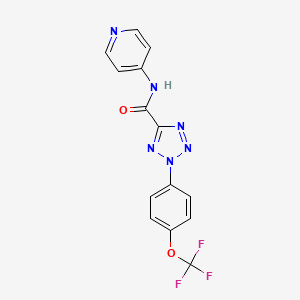

![1-[2-(Ethylsulfanyl)phenyl]ethan-1-one](/img/structure/B2743321.png)
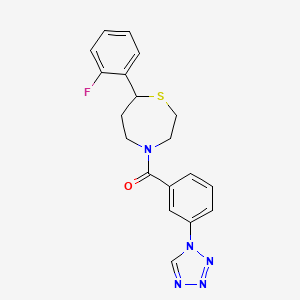
![(E)-1-(1-(3-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)propyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B2743323.png)
![5,6-dimethyl-3-phenyl-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2743325.png)
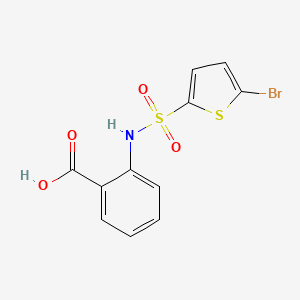
![2-((6-isopropyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(3-nitrophenyl)acetamide](/img/no-structure.png)
